molecular formula C9H15Br6O4P B041175 Tris(2,3-dibromopropyl) phosphate CAS No. 126-72-7

Tris(2,3-dibromopropyl) phosphate

Cat. No.: B041175
CAS No.: 126-72-7
M. Wt: 697.6 g/mol
InChI Key: PQYJRMFWJJONBO-UHFFFAOYSA-N
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Description

Tris(2,3-dibromopropyl) phosphate is an organophosphorus compound widely recognized for its application as a flame retardant. This compound, often referred to by its chemical name without abbreviations, has been used extensively in plastics and textiles due to its effectiveness in reducing flammability. its use has been restricted in many countries due to its carcinogenic properties .

Mechanism of Action

Target of Action

Tris(2,3-dibromopropyl) phosphate (TDBPP) is a chemical compound that was once widely used as a flame retardant in plastics and textiles . The primary targets of TDBPP are the nervous and endocrine systems, lungs, and liver .

Mode of Action

The mode of action of TDBPP is based on its interaction with these target organs. The possible mechanism of toxicity of the compound in the nervous system is based on the generation of oxidative stress by TDBPP leading to apoptosis of neuronal cells . In the respiratory organ, mitochondrial damage is considered to be responsible for changes .

Biochemical Pathways

The biochemical pathways affected by TDBPP are those involved in oxidative stress and apoptosis in neuronal cells, and mitochondrial function in the respiratory organ

Pharmacokinetics

It is known that tdbpp has a high octanol–air partition coefficient (koa), high octanol–water partition coefficient (kow), and high bioconcentration factor (bcf), indicating a possibility of its spread in aquatic and terrestrial ecosystems and bioaccumulation in living organisms .

Result of Action

The molecular and cellular effects of TDBPP’s action include increased nucleus/cytoplasm ratios, cytomegaly, and nuclear vacuolization and pleomorphism in epithelial cells at the corticomedullary junction . These changes increase in severity to a toxic tubular nephrosis as treatment continues, and extend to the peripheral cortex by 52 weeks . Electron microscopy showed loss of microvilli and polarity in the epithelium of the proximal convoluted tubules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TDBPP. For example, the presence of TDBPP has been confirmed in soil, sediments, river water, and such materials as microplastic, curtains, and e-waste devices . The compound has potential to bioaccumulate in the food chain of living organisms . Therefore, the environmental context can significantly impact the distribution and effects of TDBPP.

Biochemical Analysis

Biochemical Properties

Tris(2,3-dibromopropyl) phosphate is known to interact with various biomolecules. It is mutagenic in bacteria and causes genetic damage in cultured mammalian cells

Cellular Effects

This compound has been shown to exert harmful effects mainly on the nervous and endocrine systems, lungs, and liver . It influences cell function by generating oxidative stress leading to apoptosis of neuronal cells . It also causes mitochondrial damage, which is considered to be responsible for changes in the respiratory organ .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolism to a number of intermediates, of which 2-bromoacrolein may be particularly important . These intermediates can cause genetic damage and are likely responsible for the observed mutagenic effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been detected in samples from the built and natural environments, indicating that it may persist in these environments over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. It has been shown to produce benign and malignant tumours in mice and rats when administered orally

Transport and Distribution

This compound can be transported and distributed within cells and tissues. Its high octanol–air partition coefficient (Koa), high octanol–water partition coefficient (Kow), and high bioconcentration factor (BCF) indicate a possibility of its spread in aquatic and terrestrial ecosystems and bioaccumulation in living organisms .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

  • Tris(1,3-dichloro-2-propyl) phosphate
  • Tris(2-chloroethyl) phosphate

Uniqueness

Tris(2,3-dibromopropyl) phosphate is unique due to its high bromine content, which enhances its flame-retardant properties compared to other organophosphorus compounds. this also contributes to its higher toxicity and carcinogenic potential .

Properties

IUPAC Name

tris(2,3-dibromopropyl) phosphate
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InChI

InChI=1S/C9H15Br6O4P/c10-1-7(13)4-17-20(16,18-5-8(14)2-11)19-6-9(15)3-12/h7-9H,1-6H2
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InChI Key

PQYJRMFWJJONBO-UHFFFAOYSA-N
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Canonical SMILES

C(C(CBr)Br)OP(=O)(OCC(CBr)Br)OCC(CBr)Br
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Molecular Formula

C9H15Br6O4P
Record name TRIS(2,3-DIBROMOPROPYL) PHOSPHATE
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DSSTOX Substance ID

DTXSID5021413
Record name Tris(2,3-dibromopropyl) phosphate
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Molecular Weight

697.6 g/mol
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Physical Description

Tris(2,3-dibromopropyl) phosphate is a clear colorless to pale yellow viscous liquid. (NTP, 1992), Colorless liquid; mp = 5.5 deg C; [ICSC] Nearly colorless to pale yellow liquid; [HSDB], COLOURLESS VISCOUS LIQUID.
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Flash Point

greater than 234 °F (NTP, 1992), >112 °C, >110 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 8 mg/L at 24 °C, Miscible with carbon tetrachloride, chloroform, and methylene chloride, Soluble in chloroform, Solubility in water, g/100ml at 20 °C: 0.063
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Density

2.27 at 77 °F (NTP, 1992) - Denser than water; will sink, 2.27 at 25 °C, Bulk density: 18.5 lb/gal, Relative density (water = 1): 2.27
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Vapor Pressure

0.00019 mmHg at 77 °F (NTP, 1992), 0.00019 [mmHg], 2.25X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.019
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Impurities

Impurities in tris(2,3-dibromopropyl) phosphate include 2,3-dibromopropanol, 1,2,3- tribromopropane and 1,2-dibromo-3-chloropropane.
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Color/Form

Viscous, pale yellow liquid, Dense, nearly colorless liquid, Crystals

CAS No.

126-72-7
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Melting Point

FP: 5.5 °C, 5.5 °C
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Synthesis routes and methods

Procedure details

An emulsion containing the potassium salt of bis-(2,3-dibromopropyl) phosphoric acid and tris-(2,3-dibromopropyl) phosphate was formed by adding 25 gms of the emulsion concentrate from Example 2 to 975 gms of water with stirring at room temperature.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(2,3-dibromopropyl) phosphate
Reactant of Route 2
Tris(2,3-dibromopropyl) phosphate
Reactant of Route 3
Tris(2,3-dibromopropyl) phosphate
Reactant of Route 4
Tris(2,3-dibromopropyl) phosphate
Reactant of Route 5
Tris(2,3-dibromopropyl) phosphate
Reactant of Route 6
Tris(2,3-dibromopropyl) phosphate
Customer
Q & A

Q1: How does Tris-BP interact with biological systems?

A1: Tris-BP itself is not the ultimate mutagenic agent. Instead, it undergoes metabolic activation, primarily by cytochrome P450 enzymes (CYP450), to generate reactive metabolites. [, , ] These metabolites, including 2-bromoacrolein (2BA), are highly reactive electrophiles that can form adducts with DNA, leading to mutations and potentially cancer. [, , , ]

Q2: What are the downstream effects of Tris-BP exposure?

A2: Tris-BP exposure has been linked to various adverse effects in both in vitro and in vivo studies. These include:

  • Mutagenicity: Tris-BP is mutagenic in bacterial and mammalian test systems, inducing various genetic alterations like gene mutations, chromosome aberrations, and sister chromatid exchanges. [, , , , , ]
  • Carcinogenicity: Animal studies demonstrate the carcinogenic potential of Tris-BP, particularly in the kidney, liver, and skin. [, , , , ]
  • Organ Toxicity: Tris-BP exhibits toxicity towards specific organs, notably the kidneys and testes. [, , ]

Q3: What is the molecular formula and weight of Tris-BP?

A3: Tris-BP has the molecular formula C9H15Br6O4P and a molecular weight of 697.63 g/mol.

Q4: Is there any spectroscopic data available for Tris-BP?

A4: Yes, various spectroscopic techniques have been employed to analyze Tris-BP. Studies utilize gas chromatography-mass spectrometry (GC-MS) for identification and quantification in environmental and biological samples. [, , , ] Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. [, ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C-NMR, has been used to study the biochemical changes in renal components following Tris-BP exposure. []

Q5: How stable is Tris-BP under different conditions?

A5: Tris-BP exhibits thermal instability, readily decomposing at elevated temperatures. [, , , ] This decomposition is a crucial aspect of its flame-retardant properties. Studies on its thermal oxidative degradation have also been conducted. []

Q6: Does Tris-BP possess any catalytic properties?

A6: While Tris-BP itself is not recognized for its catalytic activity, its degradation products can act as acidic catalysts, influencing the pyrolysis reactions of polymers like poly(ethylene terephthalate) during combustion. []

Q7: Have computational methods been used to study Tris-BP?

A7: While specific details on computational studies focusing solely on Tris-BP are limited in the provided papers, QSAR models have been developed for related halogenated flame retardants. [] These models aim to predict the toxicity and environmental fate of these compounds based on their structure.

Q8: How do structural modifications of Tris-BP affect its activity?

A8: Studies using deuterium-substituted Tris-BP (D15-Tris-BP) provide insights into the SAR. D15-Tris-BP exhibits significantly reduced genotoxicity compared to Tris-BP, suggesting that the C-H bond cleavage step, likely mediated by CYP450, is crucial for its bioactivation. [, ] Additionally, research on metabolites and structurally related compounds like bis(2,3-dibromopropyl)phosphate (Bis-BP) highlights the importance of the number and position of bromine atoms in dictating mutagenic and carcinogenic potential. [, ]

Q9: What are the challenges associated with the formulation of Tris-BP?

A9: The primary challenge with Tris-BP formulation stems from its thermal instability. This characteristic, while beneficial for its flame-retardant application, complicates its incorporation into materials requiring high processing temperatures. []

Q10: What are the regulatory measures regarding Tris-BP?

A10: Due to its confirmed toxicity and carcinogenicity, Tris-BP has been banned from use in textiles and other consumer products in many countries, including the United States and Japan. [, , ]

Q11: What is known about the ADME of Tris-BP?

A11: Tris-BP is absorbed after oral and dermal exposure. [, ] It is rapidly metabolized, primarily by CYP450 enzymes, leading to the formation of reactive metabolites like 2BA. [, , , ] These metabolites are thought to be responsible for its mutagenic and carcinogenic effects. The excretion pathways for Tris-BP and its metabolites have not been extensively studied in the provided papers.

Q12: What in vitro and in vivo models have been used to study Tris-BP?

A12: A variety of models have been employed:

  • Bacterial mutagenicity assays (Salmonella typhimurium): These tests demonstrate the mutagenic potential of Tris-BP and its metabolites. [, , , , ]
  • Mammalian cell culture: Studies using Chinese hamster cells and rat hepatoma cells show Tris-BP induces sister chromatid exchanges, chromosome aberrations, and DNA strand breaks. [, ]
  • Rodent models: Studies in rats and mice demonstrate the carcinogenic potential of Tris-BP, targeting organs like the kidney, liver, skin, and stomach. [, , , , , ]
  • Drosophila melanogaster: This model has been used to assess the genotoxicity of Tris-BP and its metabolites, revealing its ability to induce various genetic alterations, including mutations, chromosome loss, and recombination. [, ]

Q13: What are the known toxic effects of Tris-BP?

A13: Research highlights several toxic effects associated with Tris-BP exposure:

  • Mutagenicity: Tris-BP induces mutations in various test systems, indicating its potential to damage DNA. [, , , , , , ]
  • Carcinogenicity: Animal studies establish Tris-BP as a multi-site carcinogen, primarily targeting the kidney, liver, and skin. [, , , , , ]
  • Organ Toxicity: Tris-BP exhibits specific toxicity to the kidneys and testes, leading to cellular damage and dysfunction. [, ]

Q14: Are there safer alternatives to Tris-BP as flame retardants?

A14: Yes, the search for safer and more environmentally friendly flame retardants has led to the development of various alternatives. These include:

  • Tris(2,3-dibromo-3,3-dimethyl propyl) phosphate (T23DB3MBP): This compound exhibits comparable flame-retardant properties to Tris-BP but with reduced mutagenicity and nephrotoxicity. []
  • Other halogenated phosphates: Researchers are exploring other halogenated phosphates with structural modifications that may minimize their toxicity while retaining flame-retardant efficacy. [, ]
  • Non-halogenated flame retardants: Increasing attention is being given to developing and utilizing non-halogenated alternatives, such as phosphorus-containing compounds and inorganic hydroxides, to minimize potential environmental and health concerns associated with halogenated compounds. []

Q15: What resources are available for Tris-BP research?

A15: Various resources are available to support research on Tris-BP and related compounds:

  • Analytical Techniques: Established analytical techniques, including GC-MS, HPLC-MS/MS, and NMR, allow for the detection, quantification, and characterization of Tris-BP in various matrices. [, , , , ]

Q16: How has research on Tris-BP fostered cross-disciplinary collaborations?

A16: Research on Tris-BP exemplifies the interconnectedness of different scientific disciplines:

  • Toxicology and Environmental Science: Studies on the toxicity and environmental fate of Tris-BP highlight the need for collaboration between toxicologists and environmental scientists to assess the risks associated with chemical exposure and develop strategies for mitigation. [, , ]
  • Chemistry and Material Science: Understanding the flame-retardant mechanism of Tris-BP and developing safer alternatives necessitate collaborations between chemists and material scientists to design and synthesize novel compounds with desired properties. [, , , ]
  • Biology and Genetics: Research on the mutagenic and carcinogenic effects of Tris-BP draws upon expertise in genetics, molecular biology, and cell biology to elucidate the underlying mechanisms of action and identify potential biomarkers of exposure. [, , , , ]

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